1,2-Distearoyl-rac-glycerol
1,2-Distearoyl-rac-glycerol
DG(18:0/18:0/0:0)[rac], also known as 1, 2-dioctadecanoylglycerol or 1, 2-distearin, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:0/0:0)[rac] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:0/0:0)[rac] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, DG(18:0/18:0/0:0)[rac] is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
1188-58-5
VCID:
VC20982477
InChI:
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula:
C39H76O5
Molecular Weight:
625 g/mol
1,2-Distearoyl-rac-glycerol
CAS No.: 1188-58-5
Cat. No.: VC20982477
Molecular Formula: C39H76O5
Molecular Weight: 625 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | DG(18:0/18:0/0:0)[rac], also known as 1, 2-dioctadecanoylglycerol or 1, 2-distearin, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:0/0:0)[rac] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:0/0:0)[rac] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, DG(18:0/18:0/0:0)[rac] is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 1188-58-5 |
| Molecular Formula | C39H76O5 |
| Molecular Weight | 625 g/mol |
| IUPAC Name | (3-hydroxy-2-octadecanoyloxypropyl) octadecanoate |
| Standard InChI | InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 |
| Standard InChI Key | UHUSDOQQWJGJQS-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
| Melting Point | 71-72°C |
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